Gly-Gln vs. Ala-Gln: 10-Fold Longer In Vitro Plasma Half-Life Confers Distinct Pharmacokinetic Advantage
In a direct comparative study of glutamine-containing dipeptides administered as bolus injections (0.1 mmol/kg) to healthy human volunteers, glycyl-glutamine (Gly-Gln) demonstrated a plasma half-life of 553 ± 160 minutes during in vitro incubation with plasma hydrolases, compared to only 46 ± 3 minutes for alanyl-glutamine (Ala-Gln)—a 12-fold difference [1]. In vivo, both peptides were rapidly cleared from plasma; however, clearance was significantly greater for Ala-Gln (1,595 ± 124 mL/min) than for Gly-Gln (507 ± 14 mL/min), indicating that Gly-Gln persists longer in circulation before tissue hydrolysis [1]. This differential hydrolysis rate is attributed to the N-terminal glycine residue, which confers lower affinity for plasma hydrolases compared to the alanine residue in Ala-Gln.
| Evidence Dimension | In vitro plasma hydrolysis half-life |
|---|---|
| Target Compound Data | 553 ± 160 minutes |
| Comparator Or Baseline | Alanyl-glutamine (Ala-Gln): 46 ± 3 minutes |
| Quantified Difference | 12-fold longer half-life for Gly-Gln |
| Conditions | In vitro incubation with human plasma hydrolases at 37°C; bolus injection of 0.1 mmol/kg in healthy male volunteers |
Why This Matters
The significantly longer plasma half-life of Gly-Gln may provide more sustained glutamine delivery in parenteral nutrition applications, influencing formulation decisions and dosing schedules.
- [1] Adibi SA, et al. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans. Metabolism. Half-lives: 553±160 min (Gly-Gln) vs. 46±3 min (Ala-Gln); Clearance: 507±14 vs. 1,595±124 mL/min. 1989. View Source
